molecular formula C25H32N2O6 B6538782 3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1060262-51-2

3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide

Cat. No.: B6538782
CAS No.: 1060262-51-2
M. Wt: 456.5 g/mol
InChI Key: GGAKBTARWUPBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with triethoxy groups and a morpholinyl moiety. The molecular formula of this compound is C23H30N2O5, and it has a molecular weight of approximately 414.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-triethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-(2-aminoethyl)morpholine to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide involves its interaction with specific molecular targets. The morpholinyl moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The triethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both triethoxy and morpholinyl groups allows for versatile interactions in various chemical and biological contexts .

Biological Activity

3,4,5-Triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Three ethoxy groups attached to a benzene ring.
  • A morpholine ring linked through an oxoethyl chain to a phenyl group.

This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in the fields of antitumor , antimicrobial , and anti-inflammatory effects. Below is a summary of findings regarding its biological activity:

Antitumor Activity

  • Mechanism of Action : The compound's antitumor effects are largely attributed to its ability to induce apoptosis in cancer cells. It interacts with key proteins involved in cell survival and proliferation.
  • Case Study : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 µM to 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

  • Spectrum of Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, it exhibited higher inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Research Findings : In a study assessing antibacterial properties, the compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting promising antibacterial potential .

Anti-inflammatory Effects

  • Mechanism : The anti-inflammatory activity is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
  • Experimental Evidence : Animal studies indicated a reduction in edema and inflammatory markers when treated with the compound, highlighting its potential for therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that:

  • The presence of ethoxy groups enhances solubility and bioavailability.
  • The morpholine moiety is crucial for binding affinity to target proteins.
  • Variations in the phenyl substituents significantly influence the potency against specific targets .

Data Tables

Biological ActivityTargetIC50/MIC ValuesReference
AntitumorBreast Cancer Cells10 µM
AntimicrobialS. aureus32 µg/mL
E. coli64 µg/mL
Anti-inflammatoryEdema ReductionSignificant Reduction

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O6/c1-4-31-21-16-19(17-22(32-5-2)24(21)33-6-3)25(29)26-20-9-7-18(8-10-20)15-23(28)27-11-13-30-14-12-27/h7-10,16-17H,4-6,11-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAKBTARWUPBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.